N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with bromine and methyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and 4-bromo-3-methylbenzoyl chloride.
Amidation Reaction: The carboxamide group is introduced by reacting the pyrimidine derivative with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with hydrogen or other functional groups.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl substituents on the pyrimidine ring can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal biological functions.
Comparison with Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Shares a similar structure but with a pyrazine ring instead of a pyrimidine ring.
N-(4-Bromo-3-methylphenyl)semicarbazone: Contains a semicarbazone functional group instead of a carboxamide group.
Uniqueness: N-(4-Bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-6-11(4-5-12(8)15)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOUIUSNJQGACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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